Pinocembrin diacetate Pinocembrin diacetate
Brand Name: Vulcanchem
CAS No.: 111441-88-4
VCID: VC21260040
InChI: InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1
SMILES: CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C
Molecular Formula: C19H16O6
Molecular Weight: 340.3 g/mol

Pinocembrin diacetate

CAS No.: 111441-88-4

Cat. No.: VC21260040

Molecular Formula: C19H16O6

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

Pinocembrin diacetate - 111441-88-4

Specification

CAS No. 111441-88-4
Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
IUPAC Name [(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate
Standard InChI InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1
Standard InChI Key YZOMNXCYSIYMOX-INIZCTEOSA-N
Isomeric SMILES CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C
SMILES CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C
Canonical SMILES CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator